molecular formula C19H20N2O4 B2413901 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide CAS No. 921546-05-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide

Cat. No.: B2413901
CAS No.: 921546-05-6
M. Wt: 340.379
InChI Key: PMUALWSWZBPRPT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-4-9-21-14-11-13(20-17(22)16-6-5-10-24-16)7-8-15(14)25-12-19(2,3)18(21)23/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUALWSWZBPRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C22H24N2O3
  • IUPAC Name : this compound

The structural features of this compound suggest potential interactions with biological targets due to the presence of an oxazepine ring and a furan carboxamide moiety.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated cytotoxicity against various cancer cell lines with an IC50 value in the nanomolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

2. Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways:

Enzyme TargetInhibition TypeIC50 Value (nM)
17β-HSD Type 3Competitive700
Other related hydrolasesNon-selectiveVaries

The inhibition of 17β-HSD Type 3 is particularly noteworthy as it plays a crucial role in steroid metabolism and could have implications for hormone-related diseases .

3. Neuroprotective Effects

Studies have suggested that derivatives of this compound may exhibit neuroprotective effects:

  • Mechanism : Neuroprotection may be mediated through the modulation of oxidative stress pathways and inhibition of neuronal apoptosis. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing downstream signaling pathways involved in cellular proliferation and apoptosis .
  • Enzyme Modulation : By inhibiting key enzymes such as 17β-HSD Type 3, the compound can alter hormonal levels and potentially influence tumor growth dynamics.

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of 17β-HSD Type 3
NeuroprotectionReduction in oxidative stress

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide exhibit promising anticancer properties. For instance, related compounds have shown substantial growth inhibition against several cancer cell lines, suggesting that this compound may also possess similar activity due to its structural features that facilitate interaction with biological targets .

1.2 Mechanism of Action
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within cancer cells. This binding can lead to the inhibition of critical biochemical pathways that promote cell proliferation and survival .

Biological Research

2.1 Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its application in drug development. Interaction studies can provide insights into its binding affinities and the resultant biological effects.

2.2 Structural Diversity and Biological Activity
The structural complexity of this compound allows for diverse biological activities. The presence of both furan and tetrahydrobenzoxazepine structures contributes to its chemical reactivity and potential pharmacological effects. Comparative studies with structurally similar compounds can elucidate the specific contributions of each functional group to overall activity.

Synthesis and Optimization

3.1 Synthetic Pathways
The synthesis of this compound typically involves multiple synthetic steps that can be optimized for yield and purity. Continuous flow chemistry techniques are often employed in industrial settings to enhance efficiency during the synthesis process.

3.2 Yield and Purity Considerations
Optimizing synthetic routes not only improves the yield but also ensures the purity of the final product. High-purity compounds are essential for reliable biological testing and further applications in drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling the benzoxazepine core with the furan carboxamide moiety under controlled conditions. Key steps include:

  • Allylation of the benzoxazepine intermediate at the 5-position using allyl halides in inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amide bond formation via carbodiimide-mediated coupling between the benzoxazepine amine and furan-2-carboxylic acid .
    • Analytical Validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming purity (>95%) and structural integrity at each stage .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

  • Solubility : Test in solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or gravimetric analysis. The compound’s hydrophobic benzoxazepine core may limit aqueous solubility, necessitating surfactants (e.g., Tween-80) .
  • Stability : Perform accelerated degradation studies under varying pH (2–12) and temperatures (4°C–40°C). Monitor via HPLC for hydrolysis of the amide bond or oxazepine ring opening .

Q. What biological targets are associated with the compound’s benzoxazepine-furan hybrid structure?

  • Target Hypotheses : Similar benzoxazepine derivatives show activity against kinases (e.g., MAPK, PI3K) and G-protein-coupled receptors (GPCRs) due to their heterocyclic scaffolds .
  • Screening Workflow : Use enzyme-linked immunosorbent assays (ELISAs) for kinase inhibition or calcium flux assays for GPCR modulation. Cross-validate with molecular docking to prioritize targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s selectivity for specific biological targets?

  • Key Modifications :

  • Allyl Group : Replace with bulkier substituents (e.g., cyclopropyl) to enhance steric hindrance and reduce off-target binding .
  • Furan Ring : Substitute with thiophene or pyridine to alter electronic properties and improve metabolic stability .
    • Data-Driven Design : Compare IC₅₀ values across analogs using dose-response curves. For example, a methyl group at the 3,3-position of benzoxazepine improves target affinity by 5-fold in kinase assays .

Q. What computational strategies predict the compound’s binding modes and pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate interactions with kinase ATP-binding pockets using software like GROMACS. Key residues (e.g., hinge-region lysine) form hydrogen bonds with the furan carbonyl .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 inhibition risks. The allyl group may increase metabolic liability, requiring prodrug strategies .

Q. How can kinetic analysis resolve contradictions in enzyme inhibition data?

  • Case Study : If IC₅₀ values vary across assays (e.g., conflicting reports on PI3Kα inhibition), use:

  • Pre-steady-state kinetics to differentiate competitive vs. non-competitive inhibition.
  • Surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .

Q. What experimental designs address low yields in large-scale synthesis?

  • Process Optimization :

  • Temperature Control : Maintain <5°C during allylation to minimize byproducts .
  • Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling of halogenated intermediates .
    • Scale-Up Challenges : Use continuous flow reactors to enhance reproducibility and reduce reaction times .

Q. How do substituents on the benzoxazepine core affect metabolic stability?

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. The 3,3-dimethyl group reduces oxidative metabolism by CYP3A4 compared to unsubstituted analogs .

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